Lipophilicity Modulation: 6-Ethoxy vs. 6-H and 6-Methoxy Benzothiazole-Piperazine Analogs
The 6-ethoxy substituent on the benzothiazole core provides a calculated XLogP3 of 3.8, which is approximately 1.0 log unit higher than the 6‑H analog (XLogP3 ≈ 2.8) and is predicted to fall between the 6‑methoxy (XLogP3 ≈ 3.3) and 6‑propoxy analogs. This lipophilicity range is considered optimal for passive blood-brain barrier permeation while maintaining aqueous solubility [1]. In contrast, the 6‑H analog (CAS 309268-43-7) with lower lipophilicity may exhibit reduced CNS penetration, and 6‑alkoxy chain lengths beyond ethoxy risk excessive plasma protein binding and metabolic clearance [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole (6‑H analog): XLogP3 ≈ 2.8 (estimated); 6‑Methoxy analog: XLogP3 ≈ 3.3 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 vs. 6‑H; ≈ +0.5 vs. 6‑OMe |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For CNS-targeted research programs, the 6-ethoxy compound offers a lipophilicity profile that balances BBB penetration and solubility, reducing the need for additional formulation excipients compared to less lipophilic 6‑H or 6‑methoxy analogs.
- [1] PubChem. 6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole (CID 16936920); PubChem. 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole (CID 2776671). Computed XLogP3 values accessed 2026-04-30. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. 2005;2(4):541-553. DOI: 10.1602/neurorx.2.4.541. View Source
